3-fluoropyridazine-4-carbonitrile
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Overview
Description
3-fluoropyridazine-4-carbonitrile is a versatile chemical compound with the molecular formula C5H2FN3 and a molecular weight of 123.1 g/mol. It features a pyridazine ring, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at position 3 and a cyano group at position 4 makes this compound particularly interesting for various scientific research applications.
Preparation Methods
The synthesis of fluorinated pyridines, including 3-fluoropyridazine-4-carbonitrile, involves several methods. One common approach is the selective fluorination of pyridazine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the nucleophilic substitution of halogenated pyridazines with fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents . Industrial production methods typically involve large-scale reactions using these synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
3-fluoropyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group (C≡N) at position 4 is a reactive functional group that can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and amines, leading to the formation of substituted pyridazine derivatives.
Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Scientific Research Applications
3-fluoropyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The combination of the pyridazine scaffold, fluorine substitution, and cyano group makes it a potential candidate for drug discovery and development. It can be used to design novel pharmaceuticals targeting specific biological pathways.
Material Science: Fluorinated pyridazine derivatives have unique properties that make them suitable for applications in organic electronics and functional materials.
Biological Research: The compound’s structural features allow for the exploration of its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-fluoropyridazine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets and pathways. The fluorine atom at position 3 can enhance the compound’s lipophilicity and metabolic stability, improving its interaction with biological membranes and enzymes. The cyano group at position 4 can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
3-fluoropyridazine-4-carbonitrile can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-3-carbonitrile . While all these compounds share the pyridazine ring, the presence of the fluorine atom and cyano group in this compound provides unique properties, such as enhanced lipophilicity and metabolic stability. These features make it a valuable compound for specific applications in medicinal chemistry and material science.
Similar Compounds
Properties
CAS No. |
2141285-43-8 |
---|---|
Molecular Formula |
C5H2FN3 |
Molecular Weight |
123.1 |
Purity |
95 |
Origin of Product |
United States |
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